molecular formula C5H12ClNO3 B6176156 (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride CAS No. 2679950-70-8

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride

Cat. No. B6176156
CAS RN: 2679950-70-8
M. Wt: 169.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, also known as 2-amino-3-methoxybutanoic acid hydrochloride, is an amino acid commonly used in research laboratories across the world. It is a non-proteinogenic amino acid, meaning it is not found in proteins, and is found in small amounts in nature. This chemical is widely used in laboratories due to its versatility and its ability to be synthesized and modified for various research applications.

Scientific Research Applications

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloridethoxybutanoic acid hydrochloride is widely used in scientific research due to its versatility and its ability to be modified. It is used in the synthesis of various compounds, including peptides, amino acids, and other organic molecules. It is also used in the study of enzyme inhibition and enzyme kinetics. Additionally, it is used in the study of protein-protein interactions, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloridethoxybutanoic acid hydrochloride is not well understood, however, it is believed to interact with proteins in a similar manner to other amino acids. It is thought to interact with proteins via hydrogen-bonding, electrostatic interactions, and van der Waals forces. Additionally, it is thought to interact with proteins through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloridethoxybutanoic acid hydrochloride are not well understood. However, it is believed to have an effect on the activity of certain enzymes, as well as on the structure and function of proteins. Additionally, it is thought to have an effect on the metabolism of certain compounds, as well as on the transport of certain molecules.

Advantages and Limitations for Lab Experiments

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloridethoxybutanoic acid hydrochloride is a versatile chemical that can be used in a wide variety of laboratory experiments. It is easy to synthesize and modify, and can be used to study the structure and function of proteins, as well as enzyme inhibition and enzyme kinetics. Additionally, it can be used to synthesize various compounds, including peptides, amino acids, and other organic molecules. However, it is important to note that this chemical is not well understood, and its biochemical and physiological effects are not well understood. Therefore, it is important to use caution when using this chemical in laboratory experiments.

Future Directions

There are many potential future directions for research involving (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloridethoxybutanoic acid hydrochloride. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be conducted to better understand its mechanism of action, as well as its potential applications in various fields of research. Furthermore, further research could be conducted to explore its potential use in the synthesis of various compounds, including peptides, amino acids, and other organic molecules. Finally, further research could be conducted to explore its potential use in the study of protein-protein interactions.

Synthesis Methods

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloridethoxybutanoic acid hydrochloride can be synthesized from the reaction of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloridethoxybutanoic acid and hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation and other side reactions. The reaction is typically carried out at room temperature, however, it can be heated to a maximum of 80°C. The reaction is complete when the pH of the solution reaches a neutral value.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-methionine", "methyl iodide", "sodium hydride", "acetic anhydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Methylation of L-methionine with methyl iodide and sodium hydride to form S-methyl-L-methionine.", "Step 2: Hydrolysis of S-methyl-L-methionine with hydrochloric acid and water to form L-methionine.", "Step 3: Protection of the amino group of L-methionine with acetic anhydride to form N-acetyl-L-methionine.", "Step 4: Deprotection of the N-acetyl group of N-acetyl-L-methionine with hydrochloric acid and water to form L-methionine.", "Step 5: Condensation of L-methionine with methoxyacetaldehyde to form (2S)-2-amino-3-methoxybutanoic acid.", "Step 6: Resolution of (2S)-2-amino-3-methoxybutanoic acid to obtain (2R,3S)-2-amino-3-methoxybutanoic acid.", "Step 7: Formation of the hydrochloride salt of (2R,3S)-2-amino-3-methoxybutanoic acid." ] }

CAS RN

2679950-70-8

Product Name

(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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